molecular formula C8H16O2S2 B1670606 Dihydrolipoic acid CAS No. 462-20-4

Dihydrolipoic acid

Katalognummer B1670606
CAS-Nummer: 462-20-4
Molekulargewicht: 208.3 g/mol
InChI-Schlüssel: IZFHEQBZOYJLPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydrolipoic acid is an organic compound that is the reduced form of lipoic acid . This carboxylic acid features a pair of thiol groups, making it a dithiol . It is optically active, but only the R-enantiomer is biochemically significant .


Synthesis Analysis

The synthesis of Dihydrolipoic acid involves a process for the preparation of R- and S-lipoic acid and R- and S-dihydrolipoic acid . This process includes the reaction of sodium sulfide and sulfur in methanol . The process also serves for the production of pharmaceuticals .


Molecular Structure Analysis

Dihydrolipoic acid is a carboxylic acid that features a pair of thiol groups . It is optically active, but only the R-enantiomer is biochemically significant .


Chemical Reactions Analysis

Dihydrolipoic acid and lipoic acid are naturally occurring substances which have particular importance in cell metabolism . As a coenzyme, e.g. of pyruvate dehydrogenase, R-lipoic acid plays a central role in energy production . Dihydrolipoic acid and lipoic acid in combination can scavenge a diversity of reactive oxygen species, hydroxyl radicals, and hypochlorous acid .


Physical And Chemical Properties Analysis

Dihydrolipoic acid is an organic compound that is the reduced form of lipoic acid . This carboxylic acid features a pair of thiol groups, and therefore is a dithiol .

Wissenschaftliche Forschungsanwendungen

  • Cardiovascular Health and Atherosclerosis : DHLA has shown potential in protecting endothelial cells and attenuating oxidative stress reactions, which can be beneficial in healing atherosclerosis (Yun, 2010).

  • Antioxidant Activity : Research indicates that DHLA is an excellent scavenger of very reactive radicals due to its hydrogen transfer mechanism, playing a significant role in free radical scavenging activity (Castañeda-Arriaga & Álvarez-Idaboy, 2014).

  • Potential in Treating Chronic Diseases : Studies emphasize the potential therapeutic use of DHLA in treating various chronic diseases, including Alzheimer's disease, obesity, nonalcoholic fatty liver disease, cardiovascular disease, and some types of cancer (Gomes & Negrato, 2014).

  • Cardiovascular Disturbances and Ethanol Intoxication : DHLA has been studied for its role in attenuating cardiovascular disturbances induced by ethanol and disulfiram administration in rats, suggesting potential benefits in cardiac disturbance conditions (Bilska-Wilkosz et al., 2019).

  • Sensing Applications in Living Cells : DHLA-capped fluorescent gold nanoclusters have been developed for sensing applications in living cells, demonstrating the versatility of DHLA in biochemical sensing technologies (Shang et al., 2012).

  • Chemical Repair of Protein Damage : DHLA has shown efficacy in repairing radical-damaged leucine residues in proteins, indicating its potential in biochemical repair processes (Castañeda-Arriaga, Mora-Diez, & Álvarez-Idaboy, 2015).

  • Safety in Pregnancy : A study assessing the safety of alpha-lipoic acid (the oxidized form of DHLA) in pregnant women found no adverse effects, indicating its potential safe use during pregnancy (Parente et al., 2017).

  • Toxicity Reduction in Heavy Metal Exposure : DHLA has been found effective in reducing metal-induced toxicity in cells, suggesting its role in detoxifying cellular environments (Hossain et al., 2021).

Zukünftige Richtungen

Alpha-lipoic acid has pleiotropic effects in different pathways related with several diseases, its use as a potential therapeutic agent is very promising . The medicinal importance of ALA, especially its biologically active form (R-ALA), has attracted considerable attention from synthetic chemists in industrial and academic fields .

Eigenschaften

IUPAC Name

6,8-bis(sulfanyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFHEQBZOYJLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(CCS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861946
Record name 6,8-Dihydrothioctic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrolipoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Dihydrolipoic acid

CAS RN

462-20-4
Record name Dihydrolipoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrolipoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,8-Dihydrothioctic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-disulfanyloctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROTHIOCTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NV2KHU5JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihydrolipoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

6,8-Bismercaptooctancoic acid: α-Lipoic acid (5.15 g, 25.0 mmol) was suspended in 125 mL of water and sodium bicarbonate (2.10 g, 25.0 mmol) added. The mixture was sonicated to generate the sodium salt. The resulting pale yellow solution was cooled in an ice bath and solid sodium borohydride (1.90 g, 50.0 mmol) added with stirring in small portions over 20 min. The solution was stirred at ice bath temperature another 30 min, and then at room temperature for 30 min. The cloudy solution was cooled in an ice bath, and the pH brought to about 1 by the slow addition of 2M hydrochloric acid. A vigorous evolution of hydrogen occurred as the excess sodium borohydride decomposed and an oily liquid separated. As much as possible the following operations were performed under nitrogen. The mixture was extracted with 3×50 mL of chloroform. The combined chloroform extracts were dried over magnesium sulfate, filtered and the solvent evaporated under reduced pressure at room temperature. The oil remaining was further dried under vacuum to remove the last traces of solvent. The 6,8-bismercaptooctanoic acid was isolated as a colorless oil weighing 5.2 g (100% yield). The product was stored at −20° under nitrogen.
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
125 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To chemically reduce the disulfide bond of LA-IO to dithiol groups, 0.2 g of solid black lipoic acid was coated iron oxide nanoparticles in 50 mL of water/ethanol mixture (1:1), then the dispersion was ultra-sonicated for 10 min, followed by vigorous stirring for another 20 min in ice bath. 0.2 g of ice cold solution of freshly prepared sodium borohydride was slowly added to it under vigorous stirring conditions. After complete addition of the solution, the stirring was continued for another 2 h. The black materials were then separated by sedimentation using a strong neodymium magnet and washed with DI water to neutrality. The material was then taken in choloroform and dried under vacuum to get the solid black dihydrolipoic acid coated iron oxide nanoparticles (DHLA-IO). They were used for the next step of reaction as synthesized.
[Compound]
Name
solid
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
water ethanol
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrolipoic acid
Reactant of Route 2
Dihydrolipoic acid
Reactant of Route 3
Dihydrolipoic acid
Reactant of Route 4
Dihydrolipoic acid
Reactant of Route 5
Dihydrolipoic acid
Reactant of Route 6
Dihydrolipoic acid

Citations

For This Compound
11,100
Citations
H Moini, L Packer, NEL Saris - Toxicology and applied pharmacology, 2002 - Elsevier
… dihydrolipoic acid were shown to promote the mitochondrial permeability transition in permeabilized hepatocytes and isolated rat liver mitochondria. Dihydrolipoic acid … dihydrolipoic …
Number of citations: 711 www.sciencedirect.com
YJ Suzuki, M Tsuchiya, L Packer - Free radical research …, 1991 - Taylor & Francis
Thioctic acid (TA) and its reduced form dihydrolipoic acid (DHLA) have recently gained somc recognition as useful biological antioxidants. In particular, the ability of DHLA to inhibit lipid …
Number of citations: 336 www.tandfonline.com
U Çakatay - Medical hypotheses, 2006 - Elsevier
… LA is readily absorbed from the diet, transported to cells and reduced to dihydrolipoic acid (DHLA). Of the two compounds, DHLA evidently has greater antioxidant activity. Much …
Number of citations: 141 www.sciencedirect.com
YJ Suzuki, M Tsuchiya, L Packer - Free radical research …, 1993 - Taylor & Francis
The relationships between structure and antioxidant activity of dihydrolipoic acid (DHLA) were studied using homologues of DHLA: bisonor-DHLA (a derivative which lacks two carbons …
Number of citations: 108 www.tandfonline.com
VE Kagan, A Shvedova, E Serbinova, S Khan… - Biochemical …, 1992 - Elsevier
… ; and (3) dihydrolipoic acid (but not thioctic acid… dihydrolipoic acid-dependent reduction of the vitamin E chromanoxyl radicals, ie vitamin E recycling. We conclude that dihydrolipoic acid …
Number of citations: 536 www.sciencedirect.com
BC Scott, OI Aruoma, PJ Evans, C O'neill… - Free radical …, 1994 - Taylor & Francis
… Dihydrolipoic acid has been claimed to have substantial antioxidant properties in vitro'-16 and these may be relevant to its effects in viva.'-' However, caution has previously been …
Number of citations: 432 www.tandfonline.com
AI Haj-Yehia, P Assaf, T Nassar… - Journal of Chromatography …, 2000 - Elsevier
A highly sensitive method for the determination of α-lipoic acid (LA) and dihydrolipoic acid (DHLA) in human plasma and urine has been developed. Samples were acidified and …
Number of citations: 72 www.sciencedirect.com
S Roux, B Garcia, JL Bridot, M Salomé, C Marquette… - Langmuir, 2005 - ACS Publications
The use of gold nanoparticles as biological probes requires the improvement of colloidal stability. Dihydrolipoic acid (DHLA), a dithiol obtained by the reduction of thioctic acid, appears …
Number of citations: 198 pubs.acs.org
K Schönheit, L Gille, H Nohl - … et Biophysica Acta (BBA)-Molecular Basis of …, 1995 - Elsevier
… Its reduced form, the dithiol dihydrolipoic acid (DHLA), which is in equilibrium with tissue LA … Is the a-lipoic acid/dihydrolipoic acid couple able to prevent hazardous reperfusion-induced …
Number of citations: 83 www.sciencedirect.com
JT Greenamyre, M Garcia-Osuna, JG Greene - Neuroscience letters, 1994 - Elsevier
… injections of vehicle, thioctic acid or dihydrolipoic acid, and on day 7 of treatment animals … with thioctic acid or dihydrolipoic acid. We conclude that thioctic acid and dihydrolipoic acid are …
Number of citations: 72 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.